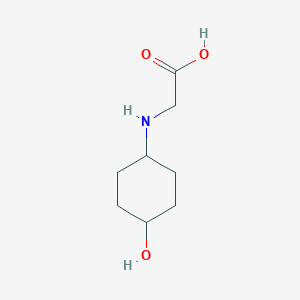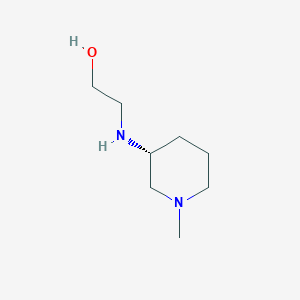![molecular formula C13H24N2O2 B7986466 [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid](/img/structure/B7986466.png)
[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid: is a complex organic compound with a unique structure that combines a cyclopropyl group, a dimethylamino group, and a cyclohexyl group attached to an amino-acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the Dimethylamino Group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide, such as dimethylamine.
Cyclohexyl Group Attachment: This can be done through a Grignard reaction or a similar organometallic coupling reaction.
Formation of the Amino-Acetic Acid Backbone: This step typically involves the reaction of glycine or a glycine derivative with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethylamino groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the cyclohexyl group or the amino-acetic acid backbone, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction may produce cyclohexylamines or amino alcohols.
科学研究应用
Chemistry
In chemistry, [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor to pharmacologically active compounds, particularly in the treatment of neurological disorders or as an analgesic.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers, coatings, and adhesives.
作用机制
The mechanism of action of [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to target sites. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.
相似化合物的比较
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the complex amino-acetic acid backbone.
Dimethylaminoacetic Acid: Contains the dimethylamino group and amino-acetic acid backbone but lacks the cyclopropyl and cyclohexyl groups.
Cyclohexylamine: Contains the cyclohexyl group but lacks the cyclopropyl and dimethylamino groups.
Uniqueness
What sets [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid apart is its combination of structural features, which confer unique chemical and biological properties
属性
IUPAC Name |
2-[cyclopropyl-[2-(dimethylamino)cyclohexyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-14(2)11-5-3-4-6-12(11)15(9-13(16)17)10-7-8-10/h10-12H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNPJSIATLEXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986384.png)
![[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986400.png)
![[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986405.png)
![[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986415.png)
![[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986419.png)
![[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986423.png)
![[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986428.png)
![[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986433.png)
![[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986439.png)
![[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986443.png)
![[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986448.png)


![2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986479.png)
